molecular formula C10H11NO3 B12276840 (5-methoxy-1H-indol-2-yl)methanediol

(5-methoxy-1H-indol-2-yl)methanediol

Cat. No.: B12276840
M. Wt: 193.20 g/mol
InChI Key: XAXDQBVFWXZMAB-UHFFFAOYSA-N
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Description

(5-Methoxy-1H-indol-2-yl)methanediol is a geminal diol derivative of the indole scaffold, characterized by two hydroxyl groups (-OH) attached to a single carbon atom adjacent to the 5-methoxy-substituted indole ring. For instance, structurally similar compounds, such as (5-methoxy-1H-indol-1-yl)(5-methoxy-1H-indol-2-yl)methanone, are synthesized via multi-step reactions involving reductive or oxidative conditions (e.g., LiAlH4/AlCl3 reductions or DDQ-mediated dehydrogenation) . The methanediol moiety in such compounds likely confers unique reactivity, particularly in hydration-dehydration equilibria analogous to formaldehyde-methanediol interconversion .

However, the geminal diol group introduces instability, a common trait in simple diols like methanediol (CH₂(OH)₂), which resists decomposition in the gas phase due to a high kinetic barrier (~30 kcal/mol) but dehydrates readily in solution to form formaldehyde .

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

(5-methoxy-1H-indol-2-yl)methanediol

InChI

InChI=1S/C10H11NO3/c1-14-7-2-3-8-6(4-7)5-9(11-8)10(12)13/h2-5,10-13H,1H3

InChI Key

XAXDQBVFWXZMAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)C(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methoxy-1H-indol-2-yl)methanediol typically involves the following steps:

    Starting Material: The synthesis begins with 5-methoxyindole, which is commercially available or can be synthesized from 5-methoxyaniline through a Fischer indole synthesis.

    Formylation: The 5-methoxyindole undergoes formylation at the 2-position using a formylating agent such as formic acid or formamide in the presence of a catalyst like phosphoric acid.

    Reduction: The resulting 2-formyl-5-methoxyindole is then reduced to (5-methoxy-1H-indol-2-yl)methanediol using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production methods for (5-methoxy-1H-indol-2-yl)methanediol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(5-methoxy-1H-indol-2-yl)methanediol can undergo various chemical reactions, including:

    Oxidation: The methanediol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Further reduction of the methanediol group can yield the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.

Major Products

    Oxidation: 5-methoxy-1H-indole-2-carboxylic acid

    Reduction: 5-methoxy-1H-indol-2-ylmethanol

    Substitution: Various substituted indoles depending on the nucleophile used

Scientific Research Applications

(5-methoxy-1H-indol-2-yl)methanediol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: It serves as a probe to study indole metabolism and its effects on biological systems.

    Medicine: The compound is investigated for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (5-methoxy-1H-indol-2-yl)methanediol involves its interaction with various molecular targets and pathways. The methoxy group and the indole ring play crucial roles in its binding to enzymes and receptors. The compound can modulate the activity of enzymes involved in oxidative stress, inflammation, and cell proliferation. Additionally, it may interact with DNA and RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methanediol (CH₂(OH)₂)

Methanediol, the simplest geminal diol, serves as a foundational comparator:

  • Structure and Stability : Unlike (5-methoxy-1H-indol-2-yl)methanediol, methanediol lacks aromatic stabilization. It is metastable in the gas phase but rapidly dehydrates in aqueous environments to formaldehyde and water (equilibrium constant K = 2 × 10⁻³) . The indole derivative’s aromatic ring may mitigate this instability by delocalizing electron density away from the diol group.
  • Atmospheric Role : Methanediol acts as a key intermediate in atmospheric chemistry, contributing to formic acid production via OH radical oxidation in cloud droplets . In contrast, the indole-based diol’s larger size and lower volatility likely limit its atmospheric impact.
  • Synthesis: Methanediol is synthesized by irradiating methanol-oxygen ices with electrons at 5 K, followed by sublimation .

Indole-Based Analogues

  • (5-Methoxy-1H-Indol-2-yl)methanone: This ketone precursor lacks hydroxyl groups but shares the indole scaffold. It is synthesized via Friedel-Crafts acylation or oxidative coupling, with applications in melatonin receptor studies . Reduction of the ketone to a diol would introduce polarity and hydrogen-bonding capacity, altering solubility and bioavailability.
  • 5-Methoxy-2-methyl-3-indoleacetic Acid : A structurally related indole derivative with a carboxylic acid group, this compound highlights the pharmacological relevance of indole modifications. The diol variant may exhibit distinct hydrogen-bonding interactions, influencing receptor binding .

Other Geminal Diols

  • Its synthesis would require extreme conditions, such as low-temperature ice matrices, similar to methanediol .
  • 2,2-Dihydroxypropane (Acetone Diol) : This diol is more stable than methanediol (K = 0.1 for dehydration to acetone) due to steric and electronic effects from methyl groups. The indole derivative’s planar structure may reduce steric hindrance, favoring dehydration .

Tabulated Comparison of Key Properties

Compound Molecular Weight (g/mol) Stability (Aqueous) Key Functional Groups Synthesis Method Applications
(5-Methoxy-1H-indol-2-yl)methanediol ~207* Moderate† Indole, geminal diol, methoxy Reduction of indole methanones Drug design, receptor ligands‡
Methanediol (CH₂(OH)₂) 64.06 Low Geminal diol Electron irradiation of ices Atmospheric chemistry
(5-Methoxy-1H-indol-2-yl)methanone ~233 High Indole, ketone, methoxy Friedel-Crafts acylation Melatonin receptor studies
2,2-Dihydroxypropane 76.09 Moderate Geminal diol, methyl Hydration of acetone Solvent, intermediate

*Estimated based on indole backbone and substituents. †Inferred from aromatic stabilization effects. ‡Hypothesized based on structural analogy to bioactive indoles .

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